molecular formula C7H6N2 B1209526 1H-pyrrolo[3,2-b]pyridine CAS No. 272-49-1

1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1209526
CAS No.: 272-49-1
M. Wt: 118.14 g/mol
InChI Key: XWIYUCRMWCHYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

1H-pyrrolo[3,2-b]pyridines have been synthesized and studied for their potential as inhibitors of gastric acid secretion. A series of these compounds demonstrated potent inhibitory effects on the gastric acid pump, highlighting their therapeutic potential in treating conditions related to excessive gastric acid production (Palmer et al., 2008).

Chemical Synthesis and Reactions

The chemical synthesis and properties of 1H-pyrrolo[2,3-b]pyridines have been extensively studied. Various methods for preparing these compounds have been investigated, leading to the development of diverse derivatives. These derivatives have shown reactions such as nitration, bromination, iodination, and interactions with Mannich bases, demonstrating their versatility in chemical synthesis (Herbert & Wibberley, 1969; 1970).

Selective Functionalization

Selective functionalization of 1H-pyrrolo[2,3-b]pyridine has been achieved, allowing the direct introduction of various groups like halogeno, cyano, and thiocynato. This selective functionalization is crucial for developing specific compounds with desired properties for various applications (Minakata, Komatsu, & Ohshiro, 1992).

Applications in Biomedicine

In the field of biomedicine, derivatives of 1H-pyrrolo[3,2-b]pyridine have been synthesized and evaluated for their biological activity. They have shown promise as inhibitors in cancer research, with specific derivatives displaying significant anti-proliferative properties against certain cancer cell lines (Zafar et al., 2018).

Synthesis of Pharmaceutical Compounds

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potential pharmaceutical compounds. For instance, some derivatives were designed as c-Met inhibitors, displaying strong inhibition in enzyme assays and cell assays, indicating their potential as therapeutic agents (Liu et al., 2016).

ACC1 Inhibitors

The this compound-3-carboxamide scaffold has been explored for the development of ACC1 inhibitors. These inhibitors have shown potential for use in treating cancer and fatty acid-related diseases, highlighting the scaffold's importance in medicinal chemistry (Mizojiri et al., 2019).

Mechanism of Action

Target of Action

4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine or pyrrolopyridine, is a biochemical reagent . It has been found to inhibit Casein Kinase 1 (CK1) family , which phosphorylates proteins for targeted degradation .

Mode of Action

The compound’s interaction with its targets results in the inhibition of CK1 . This inhibition controls the amounts of certain proteins, such as PRR5 and TOC1 , leading to changes in the cellular processes they are involved in.

Biochemical Pathways

The azaindole chemical scaffold, which includes 4-azaindole, is represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . The inhibition of CK1 by 4-azaindole affects the degradation of proteins such as PRR5 and TOC1 , impacting the biochemical pathways they are involved in.

Result of Action

The inhibition of CK1 by 4-azaindole leads to an increase in the amounts of PRR5 and TOC1 proteins . This could potentially affect the cellular processes these proteins are involved in, such as cell cycle regulation and apoptosis .

Action Environment

The action, efficacy, and stability of 4-azaindole can be influenced by environmental factors. For instance, the photodynamics of azaindoles, including 4-azaindole, have been studied in solvents of different polarity . The measurements show distinctive fluorescence yields and excited state lifetimes among the isomers, which are tuned by the polarity of the medium .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules. This interaction inhibits the activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound has been found to interact with other proteins, such as human neutrophil elastase, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by targeting FGFRs . The compound’s inhibition of FGFR signaling pathways leads to reduced cell migration and invasion, which are essential for cancer metastasis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes . This compound’s ability to affect multiple cellular functions makes it a promising candidate for cancer therapy and other diseases involving aberrant cell signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding prevents the receptor’s activation and subsequent phosphorylation of downstream signaling molecules. Additionally, this compound has been shown to inhibit other enzymes, such as human neutrophil elastase, by binding to their active sites and blocking substrate access . These interactions at the molecular level contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against FGFRs and other targets . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can sustain its biological activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of FGFR signaling, with higher doses leading to more significant effects on cell proliferation and apoptosis . At high doses, this compound can also induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the FGFR signaling pathway, leading to altered metabolic processes in cells . Additionally, this compound can affect the levels of metabolites involved in energy production, such as ATP and NADH, by modulating the activity of enzymes in these pathways . These interactions highlight the compound’s potential to influence cellular metabolism and its therapeutic applications in metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is also influenced by its interactions with plasma proteins and other biomolecules, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity by directing it to specific organelles or compartments . These targeting signals ensure that this compound reaches its intended sites of action, maximizing its therapeutic potential.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYUCRMWCHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181666
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-49-1
Record name 1H-Pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoro-N-(2-trimethylsilanylethynylpyridin-3-yl)acetamide (1.0 eq) and sodium ethoxide (5 eq.) in ethanol is heated at reflux temperature for 10 h, cooled and concentrated in vacuo. The resultant residue is purified by preparative reverse phase HPLC to give the title 4-azaindole.
Name
2,2,2-trifluoro-N-(2-trimethylsilanylethynylpyridin-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (2-trimethylsilanylethynylpyridin-3-yl)carbamic acid tert-butyl ester (500 mg, 1.72 mmol) in 5 mL of THF was treated with TBAF (1 M in THF, 10.3 mL) at room temperature. The mixture was heated at reflux for 8 hours, cooled to room temperature, diluted with 100 mL of diethyl ether, and quenched with 100 mL of water. The aqueous layer was extracted with three 50 mL portions of diethyl ether, and the combined organic layers were washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (100% CH2Cl2 to 10% MeOH in CH2Cl2, gradient) gave 160 mg of the title product as tan solid (79% yield).
Name
(2-trimethylsilanylethynylpyridin-3-yl)carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods III

Procedure details

To a 25 mL microwave vial was added 2-bromo-5H-pyrrolo[2,3-b]pyrazine (0.5 g, 2.52 mmol), 2-fluoropyridin-3-ylboronic acid (600 mg, 4.26 mmol) and sodium carbonate (803 mg, 7.57 mmol) in dioxane (10.0 ml), water (5.00 ml), and EtOH (2.5 ml). The reaction mixture was bubbled through with argon for 10 mins. Pd(PPh3)4 (292 mg, 0.252 mmol). The reaction was bubbled through with argon for 5 mins. The vial was capped and heated in the microwave at 140° C. for 15 min. The reaction mixture was diluted with EtOAc and water. The combined organics were separated, dried (MgSO4), filtered and concentrated. The crude residue dissolved in DCM and treated with silica. The solvent was evaporated and the crude absorbed in silica was purified by SiO2 chromatography eluting with EtOAc/hexane gradient (0% to 60%) to afford 410 mg (76%) of pyrrolopyridine as a light yellow solid. MS m/z (ES): 215 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
catalyst
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[3,2-b]pyridine
Customer
Q & A

Q1: What is the molecular formula and weight of pyrrolopyridine?

A1: The molecular formula of pyrrolopyridine is C7H6N2, and its molecular weight is 118.14 g/mol.

Q2: Are there any convenient and reliable synthetic routes for pyrrolopyridines?

A2: Yes, several improved synthetic routes exist for various pyrrolopyridine isomers, including 4-, 5-, 6-, and 7-azaindole, as well as derivatives like 7-methyl-4-azaindole and 7-amino-4-azaindole. These methods utilize modifications to existing procedures or novel strategies, resulting in improved yields. []

Q3: Can you provide an example of a specific and practical synthesis method for a pyrrolopyridine derivative?

A3: A practical method for synthesizing 3-acetyl-4-azaindole starts with 2-methyl-3-nitropyridine. It involves condensation with DMF-DMA, followed by hydrogenation and ring-closure reactions using a Pd/C catalyst to yield 4-azaindole. Finally, Friedel-Crafts reaction with 4-azaindole produces 3-acetyl-4-azaindole. This method is advantageous due to its mild conditions, readily available starting materials, cost-effectiveness, high yield, and convenient operation. []

Q4: What is a "Münchnone," and how is it used in the synthesis of pyrrolopyridines?

A4: A Münchnone is a particular type of mesoionic heterocycle. In the context of pyrrolopyridine synthesis, a carbohydrate-derived Münchnone can react with electrophilic alkynes to yield pyrrolopyridines (also known as indolizines). []

Q5: Can C-H arylation be used in the synthesis of pyrrolopyridines?

A5: Yes, palladium-catalyzed C-H functionalization has been successfully employed to link pyrrole and imidazole fragments, enabling the synthesis of complex pyrrolopyridine-based JAK2 inhibitors like BMS-911543. This approach significantly shortens the synthetic route and improves efficiency. []

Q6: What are some key reactions associated with hydrogenated pyrrolopyridines?

A6: Research over the past two decades has focused on the synthesis and reactivity of hydrogenated pyrrolopyridines, particularly tetrahydrogenated derivatives like tetrahydropyrrolo[3,2-c]pyridines. These compounds exhibit reactivity at both the pyrrole and tetrahydropyridine rings, enabling various chemical transformations. []

Q7: Can you elaborate on the reactivity of 5-methoxy-2-vinyl-4-azaindoles?

A7: Studies show that 5-methoxy-2-vinyl-4-azaindoles are less reactive with dienophiles compared to 2-vinylindoles. For instance, reactions with N-phenylmaleimide require harsh conditions to yield cycloadducts. Furthermore, reactions with highly reactive dienophiles often result in polymerization. []

Q8: What are some notable biological activities of pyrrolopyridine derivatives?

A8: Pyrrolopyridines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery:

  • Anticancer agents: Many pyrrolopyridine derivatives display potent anticancer activity. [, ]
  • Kinase inhibitors: Their structural similarity to the purine ring of ATP allows pyrrolopyridines to function as kinase inhibitors, targeting various kinases involved in cancer and other diseases. []
  • Anti-inflammatory agents: Certain pyrrolopyridines can inhibit the production of inflammatory cytokines, making them potentially useful for treating inflammatory disorders. []
  • Antiviral activity: Pyrrolopyridine derivatives have demonstrated antiviral activity, particularly against HIV-1. [, ]
  • Dopamine D4 receptor ligands: Derivatives like [4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolopyridine (L-750667) show high affinity for the dopamine D4 receptor, making them potential candidates for imaging agents. []
  • GluN2B-selective negative allosteric modulators: Certain 1H-pyrrolo[3,2-b]pyridine derivatives act as selective negative allosteric modulators of the GluN2B receptor, suggesting potential applications in neurological disorders. []

Q9: Can you provide an example of a successful pyrrolopyridine-based drug on the market?

A9: Vemurafenib, a pyrrolopyridine derivative, is currently used for the treatment of melanoma. It acts as a kinase inhibitor, specifically targeting BRAF V600E mutant kinase. []

Q10: How do pyrrolopyridine-based HIV-1 integrase inhibitors work?

A11: Pyrrolopyridine derivatives can act as allosteric HIV-1 integrase inhibitors (ALLINIs) by targeting the host LEDGF/p75 protein binding pocket on the integrase dimer. This interaction disrupts the integrase-viral RNA interaction during viral maturation, inhibiting proper localization of HIV-1 RNA genomes in viral particles. []

Q11: How do structural modifications of pyrrolopyridines influence their biological activity?

A12: SAR studies are crucial for optimizing the biological activity of pyrrolopyridines. Modifications at various positions of the scaffold influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, the introduction of a 4-(2-aminoethyl)amino group resulted in a significant 24.7-fold increase in JAK1/JAK2 selectivity compared to the parent compound. [] Similarly, in a study of 2,3-bis(het)aryl-4-azaindole derivatives, specific substitutions led to selective inhibition of RAF-1 and DYRK1A kinases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.